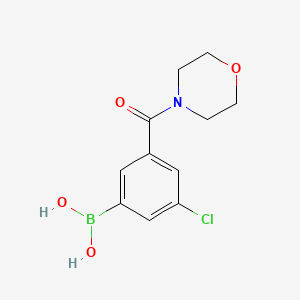

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid

Description

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS: 957120-55-7) is a boronic acid derivative with a phenyl backbone substituted at positions 3 and 5 by chlorine and a morpholine-4-carbonyl group, respectively. The boronic acid (-B(OH)₂) moiety enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The chlorine atom at position 3 introduces steric and electronic effects, while the morpholine-4-carbonyl group enhances solubility in polar solvents due to its hydrophilic nature . This compound is utilized in pharmaceutical research and materials science, particularly in synthesizing complex molecules with tailored electronic and steric profiles .

Properties

IUPAC Name |

[3-chloro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BClNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFMDBGQTVWQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656990 | |

| Record name | [3-Chloro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-55-7 | |

| Record name | [3-Chloro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Formation on Aromatic Ring

- Method: The morpholine-4-carbonyl group can be introduced by reacting 3-chloro-5-aminophenylboronic acid or its ester with morpholine-4-carbonyl chloride under basic conditions.

- Reagents: Morpholine-4-carbonyl chloride (acid chloride derivative), base such as triethylamine or pyridine.

- Conditions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0 to 25 °C) to control reaction rate and avoid side reactions.

- Outcome: Formation of the amide bond linking morpholine to the aromatic ring, preserving the boronic acid functionality.

Installation of Boronic Acid Group

- Method 1: Directed Ortho-Metalation (DoM)

- The aromatic precursor with a directing group (e.g., amide or morpholine carbonyl) is treated with a strong base such as butyllithium or lithium diisopropylamide (LDA) at low temperature.

- The lithiated intermediate is then quenched with a boron electrophile such as trimethyl borate.

- Hydrolysis yields the boronic acid.

- Method 2: Transition Metal-Catalyzed Borylation

- Using palladium or nickel catalysts, aryl halides (e.g., aryl chlorides or bromides) undergo borylation with bis(pinacolato)diboron (B2pin2).

- Subsequent hydrolysis or workup converts boronate esters to boronic acids.

- Method 3: Conversion from Boronate Esters

- Boronate esters of the aromatic ring are hydrolyzed under acidic or basic aqueous conditions to yield the free boronic acid.

Data Table: Summary of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| Amide Formation | Reaction of amine/carboxyl with morpholine-4-carbonyl chloride | Morpholine-4-carbonyl chloride, base (Et3N), DCM, 0-25 °C | Yields amide-functionalized intermediate |

| Boronic Acid Installation | Directed ortho-metalation + boronation | BuLi or LDA, trimethyl borate, low temp, hydrolysis | High regioselectivity; requires an ortho-directing group |

| Boronic Acid Installation | Pd-catalyzed borylation of aryl halide | Pd catalyst, B2pin2, base, solvent (e.g., dioxane), heat | Efficient for aryl chlorides/bromides; followed by hydrolysis |

| Boronic Acid Liberation | Hydrolysis of boronate esters | Acidic or basic aqueous conditions | Converts esters to free boronic acid |

Chemical Reactions Analysis

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Organic Synthesis

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid is primarily utilized in organic synthesis due to its role in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound facilitates the formation of complex organic molecules, making it valuable in pharmaceutical development and materials science .

Medicinal Chemistry

The compound has potential applications in drug development:

- Anticancer Research : Related boronic acids have shown antiproliferative effects against various cancer cell lines. For instance, phenylboronic acid derivatives have been studied for their ability to induce apoptosis in ovarian cancer cells.

- Proteasome Inhibition : Boronic acids are known to inhibit proteasomes, which can be exploited for developing anti-cancer therapies.

Biosensing Technologies

The ability of this compound to form reversible complexes with diols makes it suitable for:

- Pathogen Detection : It can effectively bind to diol-containing structures on bacterial surfaces, facilitating the detection of pathogens in environmental samples.

Anticancer Potential

A study investigating structurally similar phenylboronic acids demonstrated significant activity against ovarian cancer cells by inducing cell cycle arrest and apoptosis. The introduction of morpholine groups may enhance biological activity due to increased solubility and interaction with biological targets .

Biosensing Applications

Research has shown that this compound can effectively bind to diol groups present on bacterial cell walls, which is critical for developing robust pathogen detection methods. This interaction can be leveraged to create sensitive biosensors capable of detecting bacterial pathogens in various settings.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Chlorine (Cl) provides moderate electron-withdrawing effects compared to fluorine (F) but greater steric hindrance than bromine (Br) .

- Solubility: Morpholine-carbonyl substituents improve solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-functionalized analogs .

Chlorinated Phenylboronic Acid Derivatives

Chlorine-substituted phenylboronic acids vary in reactivity based on substitution patterns:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, COOH) lower the pKa of boronic acids, enhancing reactivity in basic coupling conditions .

- Steric Effects : 3,5-Disubstituted analogs (e.g., dichloro derivatives) show reduced coupling yields due to hindered access to the boron center .

Reactivity in Cross-Coupling Reactions

The morpholine-carbonyl group in this compound moderates its reactivity compared to simpler phenylboronic acids:

- Suzuki-Miyaura Coupling: Substrate Compatibility: Reacts efficiently with electron-deficient aryl bromides (e.g., 4-bromoacetophenone) but requires optimized conditions (e.g., Pd(OAc)₂, K₂CO₃, THF/H₂O) for high yields (>80%) . Comparison with Phenylboronic Acid: Lower reactivity than unsubstituted phenylboronic acid due to steric hindrance from the morpholine-carbonyl group .

- Catalytic Applications: In ionic liquid-mediated reactions, morpholine-carbonyl derivatives show moderate catalytic activity (e.g., ~30% HMF yield in fructose dehydration) but outperform non-functionalized boronic acids .

Physical and Solubility Properties

Data from solubility studies of related compounds:

Biological Activity

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS No. 957120-55-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

SMILES : C1CN(C1)C(=O)C2=C(C=C(C=C2Cl)C(=O)B(O)O)O

This structure highlights the presence of a boronic acid moiety, which is significant for its biological interactions.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

- Antitumor Activity : The compound exhibits potential antitumor properties by inhibiting specific tyrosine kinases, which are critical in cell signaling pathways related to tumor growth. Studies indicate that similar phenylboronic acids have shown effectiveness against various cancer cell lines, suggesting a promising avenue for cancer therapy .

- Enzyme Inhibition : This compound has been reported to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to therapeutic applications in metabolic disorders such as obesity and dyslipidemia .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating bacterial infections .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors that regulate cellular functions. The compound's boronic acid group is known to form reversible covalent bonds with diols, which can affect the activity of proteins involved in various biological processes .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits tyrosine kinases | |

| ACC Inhibition | Regulates fatty acid metabolism | |

| Antimicrobial | Potential against bacterial infections |

Case Study: ACC Inhibition

A significant study evaluated the effects of this compound on ACC activity. Utilizing both in vitro assays and animal models, researchers found that the compound effectively reduced ACC enzyme activity, indicating its potential as a therapeutic agent for metabolic disorders . The study highlighted the structural modifications that enhance binding affinity to ACC, thereby increasing effectiveness as a metabolic regulator.

Antiproliferative Activity

In a comparative study on phenylboronic acids, this compound was assessed for its antiproliferative effects across various cancer cell lines using the MTT assay. Results indicated significant inhibition of cell proliferation in certain lines, correlating with structural features unique to this compound .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid?

The synthesis typically involves a multi-step approach:

- Suzuki-Miyaura Coupling : React a suitably substituted aryl halide (e.g., 3-chloro-5-bromo-phenyl intermediate) with a morpholine-containing carbonyl precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) are critical for cross-coupling efficiency .

- Purification : Utilize recrystallization in solvents like acetone or ether, leveraging the high solubility of phenylboronic acids in ketones (solubility in acetone: ~50 mg/mL) .

- Characterization : Confirm structure via H/C NMR, FT-IR, and elemental analysis. Computational validation (e.g., DFT) can predict vibrational modes and electronic properties .

Q. Which solvents are optimal for storage and handling of this compound?

Q. How can the structural integrity of this compound be validated post-synthesis?

- Spectroscopy : Compare experimental H NMR shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) with DFT-predicted values .

- X-ray Crystallography : Resolve crystal packing and confirm the morpholine-carbonyl orientation .

Advanced Research Questions

Q. How do electronic effects of the morpholine-carbonyl group influence reactivity in cross-coupling reactions?

- Electron-Withdrawing Nature : The morpholine-carbonyl group reduces electron density at the boronic acid site, potentially slowing transmetallation in Suzuki reactions. Adjust catalyst systems (e.g., use Pd(OAc)₂ with stronger donors like XPhos) to enhance turnover .

- DFT Insights : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in coupling reactions. The LUMO of the boronic acid may align with the HOMO of aryl halides, favoring specific pathways .

Q. How can contradictory catalytic efficiency data be resolved in reactions involving this compound?

- Ligand Screening : Test bidentate ligands (e.g., DPPF) versus monodentate ligands (e.g., PPh₃) to optimize steric and electronic effects. Evidence shows ligand bulkiness improves yields for sterically hindered substrates .

- Reaction Monitoring : Use in situ B NMR to track boronic acid consumption and identify side reactions (e.g., protodeboronation) .

Q. What strategies improve stability in aqueous reaction conditions?

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to stabilize the boronate ester form, reducing hydrolysis. Buffers like phosphate or Tris are effective .

- Derivatization : Convert the boronic acid to a pinacol ester, which exhibits superior aqueous stability (solubility in water: <1 mg/mL vs. ester: ~10 mg/mL) .

Q. How can computational methods predict solubility and aggregation behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.